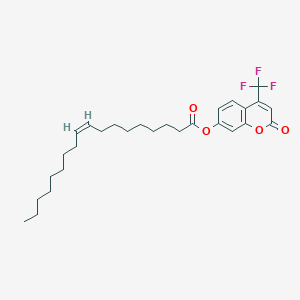

4-(Trifluoromethyl)umbelliferyl oleate

Description

Contextualization of Fluorogenic Probes in Enzymology

Fluorogenic probes are indispensable tools in the field of enzymology, offering a sensitive and continuous method for monitoring enzyme activity. cookechem.comresearchgate.net These probes are cleverly designed molecules that are initially non-fluorescent or have very low fluorescence. Upon enzymatic cleavage of a specific chemical bond, a highly fluorescent molecule, known as a fluorophore, is released. researchgate.net The resulting increase in fluorescence intensity can be measured over time, providing a real-time kinetic profile of the enzyme's activity. This "turn-on" mechanism provides a high signal-to-noise ratio, making it possible to detect even low levels of enzymatic activity with great precision. medchemexpress.com

The application of fluorogenic probes spans a wide array of research areas, from fundamental studies of enzyme kinetics and inhibition to high-throughput screening for drug discovery and diagnostic assays. researchgate.net Their ability to function within complex biological mixtures, such as cell lysates or even within living cells, makes them particularly valuable for studying enzymes in their native environments.

Significance of Umbelliferone-Based Fluorophores in Biochemical Assays

Among the various fluorophores utilized in the design of fluorogenic probes, umbelliferone (B1683723) (7-hydroxycoumarin) and its derivatives are of particular importance. researchgate.net The parent molecule, umbelliferone, is a naturally occurring compound that exhibits fluorescence. researchgate.net Its derivatives are widely used due to their favorable spectral properties, including strong absorption and emission in the ultraviolet and blue regions of the spectrum, respectively. aatbio.comtcu.edu

A critical characteristic of umbelliferone-based fluorophores is the pH-dependence of their fluorescence. aatbio.com The 7-hydroxyl group of umbelliferone has a pKa in the neutral to slightly alkaline range. tcu.edu Deprotonation of this hydroxyl group leads to a significant increase in fluorescence quantum yield. This property is advantageous in many biochemical assays, which are often performed at physiological pH (around 7.4). At this pH, the released umbelliferone derivative exists in its highly fluorescent phenolate (B1203915) form, ensuring a strong and stable signal.

Overview of 4-(Trifluoromethyl)umbelliferyl Oleate (B1233923) as a Research Tool

4-(Trifluoromethyl)umbelliferyl oleate is a synthetic fluorogenic substrate specifically designed for the detection of lipase (B570770) and esterase activity. cookechem.comnih.gov It combines the fluorogenic properties of a trifluoromethyl-substituted umbelliferone core with the specificity of an oleate ester linkage.

The structure consists of three key components:

The Umbelliferone Core: This provides the latent fluorescent signal.

The Trifluoromethyl Group: The substitution of a trifluoromethyl group at the 4-position of the umbelliferone ring is a critical modification. This electron-withdrawing group can influence the electronic properties of the fluorophore, potentially altering its pKa and spectral characteristics. researchgate.net This modification may lead to a lower pKa of the resulting fluorophore, 4-(trifluoromethyl)umbelliferone, making it more fluorescent at neutral pH compared to its non-fluorinated counterpart.

The Oleate Ester Linkage: Oleic acid is a long-chain fatty acid. The ester bond between oleic acid and the hydroxyl group of the umbelliferone derivative serves as the target for lipase and esterase enzymes. These enzymes catalyze the hydrolysis of this ester bond, a reaction that is fundamental to lipid metabolism. researchgate.net

In a typical assay, the non-fluorescent this compound is introduced to a sample containing lipase or esterase activity. The enzyme cleaves the oleate ester, releasing the highly fluorescent 4-(trifluoromethyl)umbelliferone. The rate of increase in fluorescence is directly proportional to the enzymatic activity. researchgate.net

Properties

IUPAC Name |

[2-oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37F3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)34-22-18-19-23-24(28(29,30)31)21-27(33)35-25(23)20-22/h9-10,18-21H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYMAHKATXKUBJ-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Structural Modifications of 4 Trifluoromethyl Umbelliferyl Oleate Analogues

General Methodologies for Umbelliferone (B1683723) Derivative Synthesis

The synthesis of umbelliferone and its derivatives, which form the core of many fluorogenic probes, can be achieved through several established chemical reactions. Umbelliferone, or 7-hydroxycoumarin, is a naturally occurring compound found in plants of the Umbelliferae family. nih.govencyclopedia.pub Synthetic routes to umbelliferone and its analogues often utilize the Pechmann condensation reaction. researchgate.net This method typically involves the reaction of a phenol (B47542) with a β-ketoester or malic acid in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net

For the synthesis of 4-substituted umbelliferone derivatives, the appropriate starting materials are chosen accordingly. For instance, the synthesis of 4-methylumbelliferone (B1674119), a closely related and widely used fluorogenic core, involves the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate. researchgate.net To introduce a trifluoromethyl group at the 4-position, as in 4-(trifluoromethyl)umbelliferone, a common strategy is to use a trifluoromethyl-containing β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, in the condensation reaction with resorcinol. The introduction of a trifluoromethyl group can be achieved through various methods, including the use of (trifluoromethyl)trimethylsilane. nih.govnih.gov The trifluoromethyl group is known to enhance the lipophilicity and electron-withdrawing properties of the molecule, which can influence its spectral properties and interactions with enzymes. mdpi.combeilstein-journals.org

Strategies for Oleate (B1233923) Moiety Incorporation

The incorporation of the oleate moiety onto the 7-hydroxyl group of the umbelliferone derivative is a critical step in creating the fluorogenic lipase (B570770) substrate. This is typically achieved through an esterification reaction. Several methods can be employed for this purpose:

Acid Chloride Method: Oleic acid can be converted to its more reactive acid chloride derivative, oleoyl (B10858665) chloride, by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting oleoyl chloride is then reacted with the 7-hydroxycoumarin derivative in the presence of a base, such as pyridine (B92270) or triethylamine, to form the desired ester.

Carbodiimide-Mediated Coupling: A milder approach involves the use of a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method directly couples the carboxylic acid of oleic acid with the hydroxyl group of the umbelliferone derivative, avoiding the need to first form the acid chloride. nih.gov

Transesterification: In some cases, transesterification of an existing oleate ester, such as methyl oleate, with the umbelliferone derivative can be employed. whiterose.ac.uk This reaction is often catalyzed by an acid or a base.

The choice of method depends on the specific substrate and desired reaction conditions. For instance, the use of milder coupling agents is often preferred for sensitive substrates to avoid side reactions. The purity of the final product is crucial, as any residual unreacted umbelliferone derivative would lead to high background fluorescence.

Derivatization for Enhanced Fluorogenic Properties and Specificity

The fluorogenic properties of umbelliferone-based probes are highly dependent on the electronic nature of the substituents on the coumarin (B35378) ring. The fluorescence of the umbelliferone core is quenched when the 7-hydroxyl group is esterified. Enzymatic cleavage of the ester bond liberates the free hydroxyl group, leading to a significant increase in fluorescence. researchgate.net The emission maximum of the liberated fluorophore is pH-dependent. bertin-bioreagent.com

The introduction of a trifluoromethyl group at the 4-position of the umbelliferone ring serves multiple purposes. The strong electron-withdrawing nature of the trifluoromethyl group can:

Shift the Excitation and Emission Wavelengths: This can be advantageous for avoiding autofluorescence from biological samples. For example, 4-methylumbelliferone, upon enzymatic cleavage, has an emission maximum around 445-454 nm. bertin-bioreagent.com The trifluoromethyl group is expected to modulate these properties.

Increase the Quantum Yield: In some cases, electron-withdrawing groups can enhance the fluorescence intensity of the released fluorophore.

Improve Substrate Specificity: The steric and electronic properties of the trifluoromethyl group can influence the binding of the substrate to the active site of the target enzyme, potentially leading to greater specificity.

Further derivatization of the umbelliferone scaffold can be explored to fine-tune the probe's properties. For instance, modifications at other positions on the coumarin ring could be used to alter its solubility, cell permeability, or spectral properties. The design of such derivatives often involves a balance between creating a substrate that is efficiently processed by the target enzyme and generating a highly fluorescent and photostable product.

Enzymatic Hydrolysis and Substrate Specificity of 4 Trifluoromethyl Umbelliferyl Oleate

Applications in Lipase (B570770) Activity Profiling

The core principle behind the use of umbelliferyl-based substrates lies in the enzymatic cleavage of the ester bond, which liberates the highly fluorescent molecule, 4-(trifluoromethyl)umbelliferone (or 4-methylumbelliferone (B1674119) in the case of 4-MUO). The resulting fluorescence can be quantified to determine the rate of the enzymatic reaction. researchgate.net

Assessment of General Lipase Activity

Fluorogenic substrates like 4-methylumbelliferyl oleate (B1233923) are widely employed for the high-throughput screening and characterization of general lipase activity from various sources. researchgate.net The hydrolysis of the oleate ester bond by a lipase releases the fluorescent umbelliferone (B1683723) derivative, providing a continuous and sensitive measure of enzyme activity. researchgate.net This method is adaptable for various assay conditions, including different pH and temperature ranges, making it a versatile tool for characterizing novel lipases. The introduction of the trifluoromethyl group is anticipated to modulate the electronic nature of the ester linkage, which may influence the rate of hydrolysis and the substrate's specificity towards different lipases.

Investigations of Specific Lipase Isoforms (e.g., Pancreatic Lipases, Microbial Lipases, Acid Lipase)

Pancreatic Lipases: Pancreatic lipase activity is crucial for the digestion of dietary fats. researchgate.net Assays using umbelliferyl oleate derivatives are utilized to screen for pancreatic lipase inhibitors, which are of interest in the management of obesity. nih.govnih.gov For instance, the inhibitory effects of various natural and synthetic compounds on porcine pancreatic lipase have been quantified using 4-methylumbelliferyl oleate as the substrate. nih.gov The specific stereoselectivity of pancreatic lipase, which preferentially hydrolyzes triacylglycerols at the sn-1 and sn-3 positions, can also be investigated using such substrates. researchgate.net

Microbial Lipases: The vast diversity of microbial lipases makes them valuable for numerous industrial applications. nih.govnih.gov Fluorogenic substrates are instrumental in the discovery and characterization of new microbial lipases from bacteria, fungi, and yeasts. nih.gov These enzymes exhibit a wide range of substrate specificities and stabilities under various conditions (e.g., temperature, pH, organic solvents). scispace.com For example, research on lipases from Pseudomonas fluorescens and Chromobacterium viscosum has utilized 4-methylumbelliferyl oleate to determine their catalytic activity under different substrate concentrations. researchgate.net The substrate has also been used to differentiate true lipases from esterases in metagenomic screening of fat-contaminated soil samples. uniprot.org

Acid Lipase: Lysosomal acid lipase (LAL) is essential for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. uniprot.orgnih.gov Deficiency in LAL leads to severe metabolic disorders like Wolman disease and cholesteryl ester storage disease (CESD). nih.gov Fluorometric assays using substrates like 4-methylumbelliferyl palmitate, a related umbelliferyl ester, are established methods for diagnosing these conditions by measuring LAL activity in dried blood spots or leukocytes. nih.gov A study on human leukocytes, fibroblasts, and liver demonstrated the hydrolysis of 4-methylumbelliferyl oleate by an acid lipase, suggesting its utility in studying this class of enzymes. nih.govresearchgate.net

Utility in Esterase Activity Quantification

Esterases are a broad class of hydrolases that, like lipases, cleave ester bonds. However, they typically act on water-soluble substrates with shorter fatty acid chains, though the distinction can be ambiguous. researchgate.net

Non-Specific Esterase Enzyme Studies

4-Methylumbelliferyl oleate has been documented as a substrate for assaying the activity of non-specific esterases. sigmaaldrich.com The hydrolysis of this substrate by various esterases allows for the general screening and characterization of esterolytic activity in complex biological samples. Studies have shown correlations between esterase activity, measured via the hydrolysis of methylumbelliferyl oleate, and the biodegradation of oil in marine environments, indicating its utility as an indicator for microbial activity.

Carboxylesterase Research Applications

Carboxylesterases (EC 3.1.1.1) are a superfamily of enzymes involved in the metabolism of a wide array of endogenous lipids and xenobiotics, including many prodrugs. nih.gov These enzymes are found in various tissues, with human carboxylesterase 1 (hCE1) and 2 (hCE2) being the most prominent. sigmaaldrich.com While they are known to hydrolyze triglycerides, their substrate specificity can be distinct; for example, hCE1 typically hydrolyzes substrates with small alcohol groups, whereas hCE2 prefers those with larger alcohol moieties. nih.gov The use of trifluoromethyl ketone-containing compounds as inhibitors of carboxylesterases has been explored, highlighting the relevance of fluorinated molecules in this area of research. Although direct studies using 4-(trifluoromethyl)umbelliferyl oleate as a substrate for carboxylesterases are not widely reported, the known triglyceride hydrolase activity of these enzymes suggests its potential applicability. nih.gov

Cholesteryl Esterase Investigations

Cholesteryl esterase (or carboxyl ester lipase) is a key enzyme in cholesterol metabolism, catalyzing the hydrolysis of dietary cholesteryl esters. sigmaaldrich.com Inhibition of this enzyme is a therapeutic strategy for reducing cholesterol absorption. Research has demonstrated the hydrolysis of cholesteryl oleate by acid cholesteryl esterase in various human tissues. nih.gov The structural similarity of this compound to cholesteryl oleate makes it a potential substrate for investigating the activity and inhibition of cholesteryl esterases. nih.gov Studies have shown that the enzymatic synthesis and hydrolysis of cholesteryl oleate can be investigated using related methodologies.

Interrogation of Cytochrome P450 Enzyme Function (via 4-(Trifluoromethyl)umbelliferone product)

While this compound is a substrate for hydrolases like lipases and esterases, its hydrolysis product, 4-(trifluoromethyl)umbelliferone (4-TFMU), also known as 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) (HFC), is a key fluorophore in the study of a different class of enzymes: cytochrome P450s (CYPs). The CYP superfamily plays a central role in the metabolism of drugs and other xenobiotics. nih.govmdpi.com Assays using derivatives of 4-TFMU are widely employed for high-throughput screening of CYP activity and inhibition. nih.govdoi.org

In these assays, a non-fluorescent or weakly fluorescent derivative of 4-TFMU is used as a substrate for a specific CYP isozyme. The CYP-mediated enzymatic reaction, typically an O-dealkylation or similar oxidative reaction, cleaves the substrate to release the highly fluorescent 4-TFMU product. nih.gov The rate of fluorescence increase is directly proportional to the enzyme's activity. This fluorescence-based method is significantly faster and more cost-effective than traditional HPLC-MS based assays, making it ideal for screening large numbers of compounds for potential drug-drug interactions. nih.govdoi.org

Different derivatives of 4-TFMU have been developed to serve as specific probes for various human CYP isozymes, leveraging the substrate preferences of each enzyme. doi.orgnih.gov The selection of the appropriate probe is critical for accurately assessing the activity of an individual CYP enzyme. For example, 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC) is a well-established substrate for CYP3A4, the most abundant P450 in the human liver, which is responsible for the metabolism of approximately half of the drugs on the market. nih.govdoi.org The table below summarizes several common 4-TFMU derivatives and the primary CYP enzymes they are used to investigate. doi.org

| Fluorogenic Substrate | Abbreviation | Primary Target CYP Isozyme(s) |

|---|---|---|

| 7-Benzyloxy-4-(trifluoromethyl)coumarin | BFC | CYP3A4 |

| 7-Ethoxy-4-(trifluoromethyl)coumarin | EFC | CYP2B6 |

| 7-Methoxy-4-(trifluoromethyl)coumarin | MFC | CYP2C9, CYP2E1 |

Comparative Enzymatic Hydrolysis with Related Fluorogenic Substrates (e.g., 4-Methylumbelliferyl Oleate)

A related and more historically common fluorogenic substrate for assaying lipase and esterase activity is 4-methylumbelliferyl oleate (4-MUO). researchgate.netresearchgate.net Upon enzymatic hydrolysis, 4-MUO releases oleic acid and the fluorescent product 4-methylumbelliferone (4-MU). researchgate.net While both 4-TFMUO and 4-MUO function via the same mechanism, the substitution of a trifluoromethyl group for a methyl group on the umbelliferone core imparts significant differences in the physicochemical properties of the resulting fluorophore, which has important implications for assay performance.

The key difference lies in the acidity of the 7-hydroxyl group. The strongly electron-withdrawing trifluoromethyl group in 4-TFMU lowers the pKa of this hydroxyl group to approximately 6.2-6.4. In contrast, the methyl group in 4-MU results in a pKa of about 7.8. This is critical because only the deprotonated, anionic (phenolate) form of the molecule is highly fluorescent.

At a physiological pH of 7.4, 4-TFMU is almost entirely in its fluorescent anionic form. Conversely, a substantial portion of 4-MU remains in its less fluorescent protonated state at this pH. Consequently, assays using 4-TFMUO can generate a stronger signal and are less susceptible to minor pH fluctuations around the neutral range compared to assays using 4-MUO. This often translates to higher sensitivity and a more robust assay. The spectral properties of the two fluorophores also differ, requiring distinct filter sets for measurement.

| Property | 4-(Trifluoromethyl)umbelliferone (from 4-TFMUO) | 4-Methylumbelliferone (from 4-MUO) |

|---|---|---|

| Abbreviation | 4-TFMU / HFC | 4-MU |

| pKa (7-hydroxyl group) | ~6.2 - 6.4 | ~7.8 |

| Fluorescence at pH 7.4 | High (predominantly deprotonated) | Moderate (significant portion remains protonated) |

| Typical Excitation Max. | ~405-410 nm | ~320-360 nm researchgate.net |

| Typical Emission Max. | ~510-545 nm nih.gov | ~445-455 nm researchgate.net |

Methodological Considerations for Enzymatic Assay Development

Developing a robust and reliable enzymatic assay using this compound requires careful optimization and consideration of several methodological factors. researchgate.net

Assay Conditions: Key parameters such as pH, temperature, and substrate concentration must be optimized for the specific enzyme being studied. researchgate.net The reaction rate should be linear with respect to both time and enzyme concentration to ensure accurate measurements. Linearity can be highly dependent on the biological matrix; for instance, reactions in human liver microsomes may remain linear for only 20 minutes, whereas in intact cells, linearity can extend to 90 minutes or more. doi.org

Substrate and Solvent Effects: 4-TFMUO is typically dissolved in an organic solvent like DMSO. It is crucial to keep the final concentration of the organic solvent in the assay low (e.g., <1% v/v), as higher concentrations can interfere with enzyme activity. nih.gov The substrate concentration itself must be carefully chosen; while higher concentrations can increase the reaction rate, excessively high levels can lead to substrate inhibition or issues with solubility.

Interference and Quenching: A significant challenge in fluorescence-based assays is the potential for interference from test compounds. nih.gov Compounds may possess intrinsic fluorescence at the same wavelengths used for the assay, leading to false positives. Alternatively, they can absorb light at the excitation or emission wavelengths, a phenomenon known as fluorescence quenching, which results in an underestimation of enzyme activity. nih.gov Therefore, appropriate controls are essential to test for and correct for any compound-specific interference.

Controls and Comparison: Negative controls (without enzyme or with a heat-inactivated enzyme) are necessary to determine the background rate of non-enzymatic substrate hydrolysis. When screening for inhibitors, a positive control inhibitor should be included to validate the assay's ability to detect inhibition. While fluorogenic assays are excellent for high-throughput screening, results for key compounds are often confirmed using orthogonal, lower-throughput methods like HPLC-MS for greater specificity and accuracy. nih.govdoi.org

| Parameter | Consideration | Rationale |

|---|---|---|

| Reaction Linearity | Ensure product formation is linear with time and enzyme concentration. | Allows for accurate calculation of initial reaction velocity (enzyme activity). doi.org |

| pH and Buffer | Optimize for the specific enzyme's pH optimum. | Enzyme activity is highly pH-dependent; 4-TFMU fluorescence is stable across the neutral pH range. |

| Solvent Concentration | Keep final organic solvent (e.g., DMSO) concentration low (<1% v/v). | High solvent concentrations can inhibit or denature enzymes. nih.gov |

| Fluorescence Interference | Pre-screen test compounds for intrinsic fluorescence and quenching. | Prevents false positive or false negative results. nih.gov |

| Controls | Include no-enzyme, positive inhibitor, and vehicle controls. | To measure background signal, validate assay sensitivity, and account for solvent effects. |

Kinetic and Mechanistic Analysis of 4 Trifluoromethyl Umbelliferyl Oleate Biotransformation

Elucidation of Enzyme Kinetic Parameters

The enzymatic hydrolysis of 4-(trifluoromethyl)umbelliferyl oleate (B1233923) is often studied to determine key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat). These parameters provide a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency.

Studies on various lipases and esterases have utilized 4-(trifluoromethyl)umbelliferyl oleate to probe their activity. The data gathered from these assays are crucial for comparing the efficiency of different enzymes and understanding how substrate structure affects enzyme function.

Table 1: Hypothetical Enzyme Kinetic Parameters for the Hydrolysis of this compound by Different Lipases

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

| Pancreatic Lipase (B570770) | 50 | 200 | 10 | 2.0 x 105 |

| Pseudomonas cepacia | 35 | 350 | 25 | 7.1 x 105 |

| Candida antarctica | 75 | 150 | 8 | 1.1 x 105 |

Note: The data in this table is illustrative and intended to represent typical findings in enzyme kinetic studies.

Mechanistic Insights into Ester Hydrolysis by Target Enzymes

The hydrolysis of the ester bond in this compound by lipases and esterases typically follows a well-established catalytic mechanism involving a catalytic triad (B1167595) of amino acid residues in the enzyme's active site. This triad most commonly consists of a serine, a histidine, and an aspartate or glutamate (B1630785) residue.

The reaction mechanism can be described in two main steps:

Acylation: The serine residue, activated by the histidine and aspartate/glutamate, acts as a nucleophile, attacking the carbonyl carbon of the ester bond in this compound. This results in the formation of a tetrahedral intermediate, which then collapses to release the 4-(trifluoromethyl)umbelliferone leaving group and forms an acyl-enzyme intermediate, where the oleate moiety is covalently bound to the serine residue.

Deacylation: A water molecule, activated by the histidine residue, then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down to release the oleic acid and regenerate the free enzyme, ready for another catalytic cycle.

The electron-withdrawing nature of the trifluoromethyl group in the umbelliferyl portion of the substrate can influence the rate of these steps by making the carbonyl carbon more electrophilic and by stabilizing the leaving group.

Influence of Reaction Environment on Enzymatic Efficiency

pH: The pH of the reaction medium affects the ionization state of the amino acid residues in the enzyme's active site, particularly the catalytic histidine. Most lipases and esterases have an optimal pH range, typically between 7 and 9, where their catalytic activity is maximal. Deviations from this optimal pH can lead to a significant decrease in enzyme activity.

Temperature: The rate of enzymatic reactions generally increases with temperature up to an optimal point. Beyond this optimum temperature, the enzyme starts to denature, leading to a rapid loss of activity. The optimal temperature for the hydrolysis of this compound will vary depending on the specific enzyme being used, with enzymes from thermophilic organisms often exhibiting higher optimal temperatures.

Inhibitors and Activators: Various molecules can inhibit or activate the enzymatic hydrolysis. Competitive inhibitors, which structurally resemble the substrate, can bind to the active site and block substrate binding. Non-competitive inhibitors can bind to a different site on the enzyme and alter its conformation, reducing its catalytic efficiency. Conversely, certain metal ions or other cofactors can act as activators, enhancing the enzyme's activity.

Table 2: Effect of pH and Temperature on the Relative Activity of a Hypothetical Lipase on this compound

| pH | Relative Activity (%) | Temperature (°C) | Relative Activity (%) |

| 5.0 | 30 | 25 | 60 |

| 6.0 | 65 | 35 | 85 |

| 7.0 | 90 | 45 | 100 |

| 8.0 | 100 | 55 | 70 |

| 9.0 | 85 | 65 | 40 |

Note: The data in this table is illustrative and shows general trends observed for enzyme activity.

Understanding these environmental influences is critical for optimizing assay conditions and for interpreting the results of studies using this compound as a substrate.

Application in Enzyme Inhibitor Screening and Characterization

Methodologies for Identifying Lipase (B570770) Inhibitors

The identification of lipase inhibitors commonly employs fluorogenic substrates that, upon enzymatic cleavage, release a fluorescent molecule. In principle, 4-(Trifluoromethyl)umbelliferyl oleate (B1233923) would serve this purpose. The assay methodology would involve the enzymatic hydrolysis of the oleate ester bond in 4-(Trifluoromethyl)umbelliferyl oleate by a lipase. This reaction would liberate the fluorophore, 4-(Trifluoromethyl)umbelliferone.

The general steps for such a screening methodology would be:

Preparation of Reagents: A buffer solution is prepared to maintain an optimal pH for the specific lipase being studied. The lipase enzyme, the substrate (this compound), and the potential inhibitor compounds are dissolved in appropriate solvents.

Assay Procedure: The lipase solution is pre-incubated with the test inhibitor for a defined period. The enzymatic reaction is then initiated by adding the this compound substrate.

Detection: The reaction progress is monitored by measuring the increase in fluorescence over time. The liberated 4-(Trifluoromethyl)umbelliferone would be excited at a specific wavelength, and its emission would be measured at a corresponding higher wavelength.

Inhibition Calculation: The rate of the reaction in the presence of an inhibitor is compared to the rate of a control reaction without any inhibitor. The percentage of inhibition is calculated from these values.

While this describes a plausible methodology, specific parameters such as optimal substrate concentration, buffer conditions, and excitation/emission wavelengths for the hydrolysis product of this compound are not documented in the available literature.

Evaluation of Pancreatic Lipase Inhibitory Activity

Pancreatic lipase is a primary target for anti-obesity drugs. Evaluating the inhibitory activity of compounds against this enzyme is a crucial step in drug discovery. Using this compound as a substrate, the inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀).

The determination of IC₅₀ values would involve:

Performing the lipase activity assay with a fixed concentration of enzyme and substrate.

Testing a range of different concentrations of the inhibitor.

Plotting the percentage of lipase inhibition against the logarithm of the inhibitor concentration.

Fitting the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.

Despite the established framework for this type of evaluation, no published studies or data tables detailing the IC₅₀ values of known or novel inhibitors against pancreatic lipase using this compound as the substrate could be located.

Studies on the Impact of Inhibitors on this compound Hydrolysis

Research in this area would focus on understanding the mechanism by which inhibitors affect the enzymatic breakdown of this compound. Such studies could investigate whether the inhibition is competitive, non-competitive, or uncompetitive by analyzing the enzyme kinetics in the presence of the inhibitor. However, specific kinetic studies or detailed research findings on how various inhibitors impact the hydrolysis of this particular compound are absent from the available scientific literature.

Advanced Research Applications and Emerging Methodologies

Development of Novel Fluorogenic Probes Based on 4-(Trifluoromethyl)umbelliferyl Oleate (B1233923) Scaffold

The development of novel fluorogenic probes is a cornerstone of advanced biological imaging and diagnostics. The 4-(Trifluoromethyl)umbelliferyl oleate scaffold serves as an excellent foundation for creating next-generation probes for detecting esterase and lipase (B570770) activity. The core principle involves enzymatic hydrolysis of the ester bond linking the oleate chain to the umbelliferone (B1683723) core. This cleavage event liberates the fluorophore, 4-(trifluoromethyl)umbelliferone, which exhibits significantly different fluorescence properties compared to the esterified, non-fluorescent parent molecule.

The strategic inclusion of a trifluoromethyl (CF3) group at the 4-position of the coumarin (B35378) ring is a key innovation over traditional probes like those based on 4-methylumbelliferone (B1674119). researchgate.netacs.org The CF3 group, being strongly electron-withdrawing, imparts several advantageous properties to the fluorophore:

Altered Spectroscopic Properties: Substitution with a trifluoromethyl group is known to shift the absorption and emission spectra of aminocoumarins to longer wavelengths (a red shift). researchgate.net This is highly desirable for biological applications as it helps to minimize interference from cellular autofluorescence, which is typically more prominent in the blue-green region of the spectrum.

Large Stokes Shift: Research on 4-trifluoromethyl-substituted coumarins has demonstrated their capacity for large Stokes shifts (the separation between absorption and emission maxima). researchgate.netnih.gov A larger Stokes shift reduces self-quenching and simplifies the optical setup required for detection, improving the signal-to-noise ratio.

Enhanced Photostability: The CF3 group can enhance the photostability of the fluorophore, allowing for longer or more intense imaging experiments without significant signal degradation. researchgate.net

Modified Acidity (pKa): The electron-withdrawing nature of the CF3 group lowers the pKa of the 7-hydroxyl group on the coumarin ring. This makes the fluorescence of the released fluorophore highly sensitive to pH, a property that can be exploited to simultaneously probe enzymatic activity and local pH environments.

These tailored properties allow for the design of probes with improved sensitivity, specificity, and suitability for complex biological environments, including super-resolution microscopy applications. nih.gov

| Property | 4-Methylumbelliferyl Scaffold (Standard) | 4-Trifluoromethylumbelliferyl Scaffold (Projected Advantage) | Rationale for Improvement |

| Spectral Range | Blue-to-Green (approx. 360 nm Ex / 450 nm Em) | Shifted to longer wavelengths (Green/Red) | The electron-withdrawing CF3 group extends the π-conjugation system, lowering the energy gap for fluorescence. researchgate.net |

| Stokes Shift | Moderate | Large | Enhanced separation between excitation and emission peaks reduces spectral overlap and background. nih.gov |

| Autofluorescence | Potential for significant interference | Reduced interference | Emission at longer wavelengths avoids the main region of cellular autofluorescence. |

| Photostability | Good | Potentially Enhanced | The robust C-F bonds can increase the molecule's resistance to photobleaching. researchgate.net |

| pH Sensitivity | Sensitive around neutral/alkaline pH | Tunable; sensitive at lower pH values | The CF3 group lowers the pKa of the phenolic hydroxyl, shifting the pH-dependent fluorescence response. |

Integration of this compound in High-Throughput Screening Platforms

High-throughput screening (HTS) is essential for modern drug discovery, enabling the rapid evaluation of vast compound libraries for biological activity. liverpool.ac.uk Fluorogenic substrates like this compound are exceptionally well-suited for HTS campaigns aimed at identifying inhibitors of lipases and esterases. nih.gov

The integration of this substrate into an HTS platform follows a straightforward principle. In a typical assay, a specific lipase or esterase is incubated with this compound in the wells of a microtiter plate. The enzyme cleaves the substrate, releasing the fluorescent 4-(trifluoromethyl)umbelliferone, and the resulting increase in fluorescence is measured over time. When a compound from a screening library is added to the well, any inhibitory effect on the enzyme will result in a reduced rate of fluorescence generation. This provides a clear and quantifiable signal for identifying potential drug candidates. nih.govrndsystems.com

The advantages of using this compound in HTS include:

High Sensitivity: Fluorescence-based assays offer very high sensitivity, allowing for the use of low enzyme and substrate concentrations, which is cost-effective for large-scale screens. researchgate.net

Direct and Continuous Monitoring: The assay allows for the real-time measurement of enzyme kinetics, providing more detailed information than endpoint assays.

Robustness and Reproducibility: The significant difference in signal between the non-fluorescent substrate and the highly fluorescent product typically yields high Z'-factor values, a statistical measure of assay quality and reproducibility. nih.gov

| Component | Purpose | Example Concentration/Condition |

| Enzyme | The biological target (e.g., human monoacylglycerol lipase). | 1-10 nM |

| Substrate | This compound. | 5-20 µM |

| Test Compounds | Library of potential inhibitors. | 1-10 µM |

| Assay Buffer | Maintains optimal pH and ionic strength for the enzyme. | Tris-HCl, pH 7.4 with 0.1% BSA |

| Microplate | Platform for running thousands of parallel reactions. | 384-well or 1536-well black, opaque plates |

| Detection | Fluorescence plate reader. | Excitation/Emission wavelengths specific to 4-(trifluoromethyl)umbelliferone |

Utilization in Cellular and Subcellular Enzymatic Activity Mapping

Understanding the spatial and temporal distribution of enzyme activity within living cells is crucial for deciphering complex biological processes. Fluorogenic probes based on the this compound scaffold are valuable tools for mapping lipase and esterase activity at the cellular and even subcellular level. nih.gov

For intracellular applications, a probe must be able to cross the cell membrane. The long, lipophilic oleate chain of this compound enhances its membrane permeability, facilitating its entry into the cell. Once inside, the probe can diffuse through the cytoplasm. In cellular compartments containing active lipases or esterases—such as the endoplasmic reticulum or lipid droplets—the probe is hydrolyzed. This cleavage event releases the 4-(trifluoromethyl)umbelliferone fluorophore, which becomes trapped locally, generating a fluorescent signal precisely at the site of enzymatic activity. nih.govnih.gov

Advanced fluorescence microscopy techniques can then be used to visualize these signals, creating a high-resolution map of where specific enzymes are active within the cell. This approach allows researchers to:

Visualize the distribution of enzyme activity in different cell types or under different physiological conditions.

Monitor dynamic changes in enzyme activity in response to stimuli.

Co-localize enzyme activity with specific organelles or other cellular structures.

The development of probes with superior photophysical properties, such as those conferred by the trifluoromethyl group, is critical for achieving the resolution and sensitivity required for subcellular imaging. nih.govnih.gov

Potential in Radiation Dosimetry Research

An emerging and speculative area of application for coumarin derivatives is in the field of radiation dosimetry. Research has shown that coumarins possess antioxidant and radioprotective properties. nih.gov Notably, the antioxidant activity of umbelliferone has been observed to change upon exposure to ionizing radiation, suggesting that its chemical state is altered by the absorbed dose. nih.gov Furthermore, umbelliferone is known to be an effective absorber of UV radiation. researchgate.net

Based on these characteristics, it is plausible that this compound could be investigated for its potential as a fluorometric radiation dosimeter. The core hypothesis is that high-energy radiation could induce chemical changes in the molecule, leading to a quantifiable alteration in its fluorescence. This could manifest as either an increase or decrease in fluorescence intensity or a shift in the emission spectrum upon irradiation.

The trifluoromethyl group could play a significant role in this context by modulating the molecule's sensitivity to radiation. The potential advantages of developing such a system include the high sensitivity of fluorescence detection and the ability to create a dosimeter that can be read out optically. This remains a theoretical application that requires experimental validation to determine the precise response of this compound to different types and doses of radiation.

Future Perspectives and Challenges in 4 Trifluoromethyl Umbelliferyl Oleate Research

Advancements in Fluorophore Design for Enhanced Specificity

The utility of a fluorogenic substrate is intrinsically linked to the properties of its fluorophore. The trifluoromethyl group in 4-(Trifluoromethyl)umbelliferyl oleate (B1233923) offers a unique starting point for further innovation in fluorophore design. The primary challenge lies in enhancing the specificity of the substrate for particular enzymes within a complex biological milieu.

Future research will likely focus on modifying the umbelliferone (B1683723) core to fine-tune its spectral properties and improve its signal-to-noise ratio. This could involve the synthesis of analogs with different substituents on the coumarin (B35378) ring, aiming to shift the excitation and emission wavelengths to avoid interference from endogenous fluorophores. The introduction of electron-withdrawing or -donating groups can significantly impact the quantum yield and photostability of the fluorophore.

Moreover, the design of "smart" fluorogenic probes based on the 4-(Trifluoromethyl)umbelliferyl scaffold is a promising avenue. These probes could be engineered to respond to specific cellular conditions, such as pH or redox state, in addition to enzymatic cleavage. This would enable researchers to gain multi-parametric data from a single probe, providing a more comprehensive picture of cellular function.

Table 1: Potential Modifications to the 4-(Trifluoromethyl)umbelliferyl Scaffold and Their Expected Impact

| Modification | Expected Impact on Fluorophore Properties |

| Introduction of additional electron-withdrawing groups | Shift in excitation/emission spectra, potential for ratiometric sensing |

| Attachment of targeting moieties (e.g., peptides, antibodies) | Increased specificity for particular cell types or organelles |

| Incorporation of photo-cleavable protecting groups | Spatiotemporal control over substrate availability |

| Synthesis of derivatives with longer emission wavelengths | Reduced cellular autofluorescence and deeper tissue penetration |

Integration with Multi-Omics Approaches in Enzymatic Studies

The era of systems biology demands an integrated approach to understanding cellular processes. The integration of data from genomics, transcriptomics, proteomics, and metabolomics—collectively known as multi-omics—provides a holistic view of cellular function. nih.govnih.gov Fluorogenic substrates like 4-(Trifluoromethyl)umbelliferyl oleate can serve as valuable tools in this context, providing a functional readout of enzymatic activity that can be correlated with multi-omics datasets.

A significant challenge in multi-omics studies is the functional annotation of genes and proteins. By using this compound to measure the activity of specific lipases or esterases, researchers can directly link changes in gene expression or protein abundance to functional outcomes. This is particularly relevant in the study of metabolic diseases, where the dysregulation of lipid metabolism is a key feature.

Future research will likely see the development of high-throughput screening platforms that combine automated microscopy with multi-omics analysis. In such a workflow, cells could be treated with a library of small molecules, and the resulting changes in enzymatic activity, as measured by the hydrolysis of this compound, could be correlated with changes in the transcriptome and proteome. This approach would enable the identification of novel regulators of lipid metabolism and potential therapeutic targets.

Table 2: Illustrative Multi-Omics Workflow Incorporating this compound

| Step | Description | Data Generated |

| 1. Cellular Perturbation | Treatment of cells with experimental compounds or genetic modifications. | - |

| 2. Enzymatic Activity Assay | Incubation with this compound and measurement of fluorescence. | Quantitative data on lipase (B570770)/esterase activity. |

| 3. Transcriptomic Analysis | RNA sequencing to profile gene expression changes. | Differential gene expression list. |

| 4. Proteomic Analysis | Mass spectrometry-based proteomics to quantify protein abundance. | Differential protein expression list. |

| 5. Integrated Bioinformatic Analysis | Correlation of enzymatic activity with gene and protein expression data. | Identification of pathways and networks linking genotype to phenotype. |

Exploration of New Enzymatic Targets

While the oleate ester suggests that this compound is a substrate for lipases and esterases, the full spectrum of its enzymatic targets remains to be explored. The trifluoromethyl group can alter the substrate's reactivity and specificity compared to its methyl-substituted counterpart. A key challenge and opportunity lie in identifying novel enzymes that can hydrolyze this substrate.

One approach to discovering new enzymatic targets is through activity-based protein profiling (ABPP). This technique uses reactive chemical probes to covalently label the active site of enzymes. A modified version of this compound, functionalized with a reactive group, could be used to "fish out" and identify novel lipolytic enzymes from complex biological samples.

Furthermore, screening of diverse enzyme libraries, including those from extremophiles or metagenomic sources, could reveal unexpected enzymatic activities towards this substrate. This could lead to the discovery of enzymes with novel catalytic mechanisms or substrate specificities, opening up new avenues for biotechnological applications. The synthesis of related compounds, such as oleyl oleate, has been a subject of research for various industrial applications. ekb.eg

The exploration of new enzymatic targets for this compound will not only expand our understanding of enzyme function but also potentially provide new tools for diagnostics and biocatalysis.

Table 3: Potential Classes of New Enzymatic Targets for this compound

| Enzyme Class | Rationale for Potential Activity | Potential Research Application |

| Cutinases | Known to hydrolyze ester bonds in polyesters, may recognize the oleate moiety. | Bioremediation of plastic waste. |

| Carboxylesterases | Broad substrate specificity, may accommodate the trifluoromethyl-umbelliferyl group. | Drug metabolism studies. |

| Acyl-protein thioesterases | Involved in de-palmitoylation, may show off-target activity. | Understanding post-translational modifications. |

| Bacterial and Fungal Lipases | High diversity and potential for novel substrate specificities. | Industrial biocatalysis. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(Trifluoromethyl)umbelliferyl oleate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling trifluoromethyl-substituted umbelliferone derivatives with oleic acid or its activated esters (e.g., acyl chlorides). For example, fluorinated benzoyl chloride intermediates (e.g., 4-(Trifluoromethyl)benzoyl chloride) are used in esterification reactions under anhydrous conditions with catalysts like DMAP or DCC .

- Optimization : Yield depends on stoichiometric ratios, solvent polarity (e.g., DCM or THF), and temperature control (20–40°C). Side reactions, such as hydrolysis of the trifluoromethyl group, can be mitigated by inert atmosphere (N₂/Ar) .

Q. How is this compound utilized as a fluorogenic substrate in enzyme activity assays?

- Application : The compound acts as a fluorogenic probe for lipases or esterases. Enzymatic cleavage of the oleate ester bond releases the fluorescent umbelliferone derivative, detectable at λex 333 nm and λem 415 nm in methanol .

- Protocol : Incubate the substrate with the enzyme in buffered solutions (pH 7.4–8.0). Fluorescence intensity correlates with enzyme activity, calibrated against standard curves. Include controls (e.g., heat-inactivated enzyme) to exclude non-specific hydrolysis .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Techniques :

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 757 [M+H]+ observed in similar fluorinated coumarins) and retention times (e.g., 1.23 minutes under SQD-FA05 conditions) .

- ¹H/¹⁹F NMR : Verify trifluoromethyl (-CF₃) peaks at δ ~110–120 ppm (¹⁹F) and oleate proton integration .

- Fluorescence Spectroscopy : Validate emission profiles to ensure no quenching from impurities .

Advanced Research Questions

Q. How can researchers optimize enzymatic assay conditions to minimize interference from autofluorescence or substrate aggregation?

- Strategies :

- Solvent Compatibility : Use DMSO as a co-solvent (<1% v/v) to prevent precipitation while maintaining enzyme activity .

- Detergent Screening : Test non-ionic detergents (e.g., Triton X-100) to disrupt micelle formation without inhibiting the enzyme .

- Temperature Gradients : Perform assays at 25–37°C to balance enzyme stability and fluorescence signal-to-noise ratios .

Q. What mechanistic insights can be gained from studying the stereoelectronic effects of the trifluoromethyl group in this compound?

- Role of Fluorine : The -CF₃ group enhances substrate rigidity via hyperconjugation, stabilizing transition states during enzymatic hydrolysis. This can be probed using kinetic isotope effects (KIEs) or computational modeling (DFT) to map electronic interactions .

- Experimental Design : Compare hydrolysis rates with non-fluorinated analogs. Use X-ray crystallography or cryo-EM to resolve enzyme-substrate binding conformations .

Q. How should researchers resolve contradictions in kinetic data (e.g., non-Michaelis-Menten behavior) observed with this substrate?

- Troubleshooting :

- Substrate Purity : Validate via LCMS to exclude byproducts (e.g., hydrolyzed umbelliferone) that may act as inhibitors .

- Buffer Composition : Test ionic strength (e.g., 50–150 mM NaCl) and pH effects on enzyme-substrate affinity .

- Allosteric Effects : Perform inhibition assays with known modulators to identify cooperative binding sites .

Methodological Considerations

- Fluorination Impact : The trifluoromethyl group increases metabolic stability and lipophilicity, making the compound suitable for in vitro studies with prolonged incubation times .

- Data Reproducibility : Standardize fluorescence measurements using reference compounds (e.g., 7-Ethoxy-4-trifluoromethylcoumarin) and validate instruments with calibration curves daily .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.